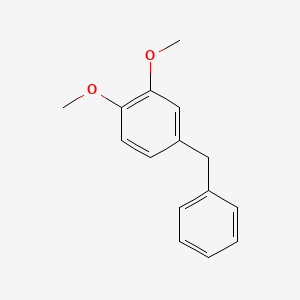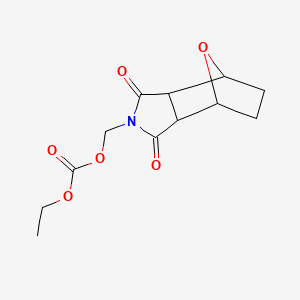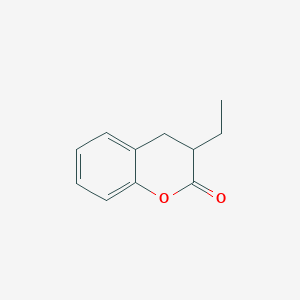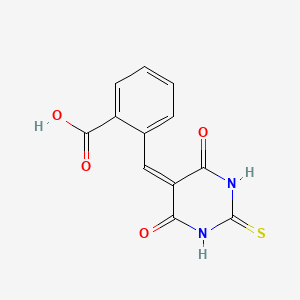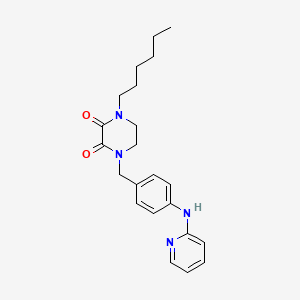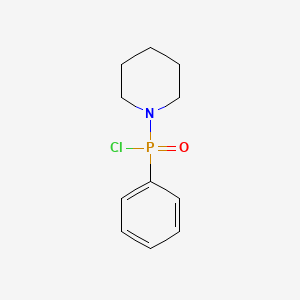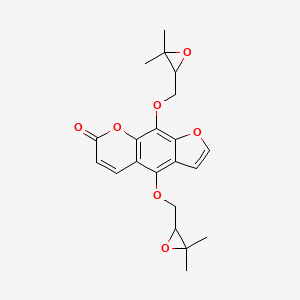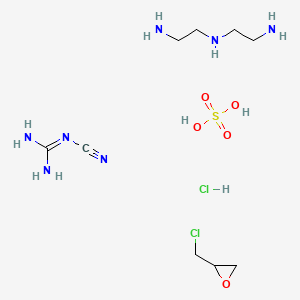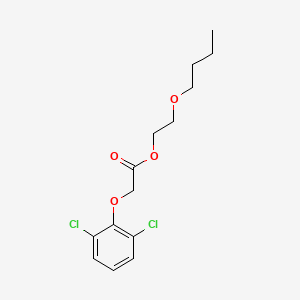![molecular formula C18H23NO4P- B14452104 2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate CAS No. 78429-39-7](/img/no-structure.png)
2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate is a chemical compound with a complex structure that includes both dimethylamino and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate typically involves the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol, which is then reacted with other reagents to form the final compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired reaction, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a phosphonate ester, while reduction may yield a phosphine oxide.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Dimethylamino)ethyl methacrylate
- 4-[2-(Dimethylamino)ethyl]morpholine
- 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol
Uniqueness
What sets 2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
| 78429-39-7 | |
Molecular Formula |
C18H23NO4P- |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[2-[2-(dimethylamino)ethyl]-4-methylphenoxy]-(4-methoxyphenyl)phosphinate |
InChI |
InChI=1S/C18H24NO4P/c1-14-5-10-18(15(13-14)11-12-19(2)3)23-24(20,21)17-8-6-16(22-4)7-9-17/h5-10,13H,11-12H2,1-4H3,(H,20,21)/p-1 |
InChI Key |
CXXKKHXPZRUTIV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(C2=CC=C(C=C2)OC)[O-])CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)
